molecular formula C19H20N3NaO6S B13389436 Sodium oxacillin monohydrate

Sodium oxacillin monohydrate

Cat. No.: B13389436
M. Wt: 441.4 g/mol
InChI Key: ZVIYWUUZWWBNMB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium oxacillin monohydrate is synthesized by modifying the penicillin nucleus, 6-aminopenicillanic acid. The process involves the acylation of the amino group with 5-methyl-3-phenyl-4-isoxazolyl carbonyl chloride under controlled conditions . The reaction is typically carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the oxacillin side chain . The final product is purified through crystallization and filtration processes to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions: Sodium oxacillin monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and beta-lactamase enzymes.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products:

    Hydrolysis: Penicilloic acid derivatives.

    Oxidation and Reduction: Modified oxacillin derivatives.

    Substitution: Isoxazolyl-substituted compounds.

Comparison with Similar Compounds

  • Methicillin
  • Nafcillin
  • Cloxacillin
  • Dicloxacillin
  • Flucloxacillin

Properties

IUPAC Name

sodium;3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIYWUUZWWBNMB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N3NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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